2-[(2-oxopropyl)sulfanyl]benzoic acid

Lipophilicity LogP Drug Design

Sourcing ortho-sulfanylbenzoic acid building blocks with verified regioisomeric identity is a persistent supply chain challenge. 2-[(2-oxopropyl)sulfanyl]benzoic acid (CAS 336186-19-7) solves this with multi-vendor availability (Fluorochem, AKSci, ChemScene) and transparent purity specs. • Ortho-substitution enables unique intramolecular cyclization to 1,4-benzothiazepin-5-ones-geometry impossible with the para isomer (CAS 643021-01-6). • LogP 1.91 & PSA 80 Ų offer a distinct ADME-tuning profile vs. the non-sulfur analog (LogP 1.52, PSA 54 Ų). • Multi-vendor sourcing mitigates single-supplier backorder risk for uninterrupted research operations.

Molecular Formula C10H10O3S
Molecular Weight 210.25 g/mol
CAS No. 336186-19-7
Cat. No. B1299682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-oxopropyl)sulfanyl]benzoic acid
CAS336186-19-7
Molecular FormulaC10H10O3S
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCC(=O)CSC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H10O3S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3,(H,12,13)
InChIKeyQIFGESFKZRVPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-oxopropyl)sulfanyl]benzoic acid: Identity & Procurement Baseline


2-[(2-oxopropyl)sulfanyl]benzoic acid (CAS 336186-19-7) is an organosulfur compound belonging to the sulfanylbenzoic acid class, characterized by a benzoic acid core substituted with a 2-oxopropylsulfanyl group at the ortho position . Its molecular formula is C₁₀H₁₀O₃S with a molecular weight of 210.25 g/mol, and it is commercially available as a research reagent with a typical purity specification of ≥95% . The compound serves as a versatile building block in organic synthesis and proteomics research, with its unique sulfur-containing structure providing distinct physicochemical properties compared to non-sulfur analogs .

Sulfur-functionalized building block for organic synthesis
Ortho-substitution enables intramolecular interactions for heterocycle construction
Suited for proteomics research requiring functionalized benzoic acid probes

2-[(2-oxopropyl)sulfanyl]benzoic acid: Non-Interchangeability with Analogs


Direct substitution of 2-[(2-oxopropyl)sulfanyl]benzoic acid with its close structural analogs—including the des-thio derivative 2-(2-oxopropyl)benzoic acid (CAS 2852-91-7), the positional isomer 4-[(2-oxopropyl)sulfanyl]benzoic acid (CAS 643021-01-6), or the parent 2-sulfanylbenzoic acid (CAS 147-93-3)—is scientifically unjustified due to fundamental differences in molecular topology, electronic character, and resultant physicochemical behavior . The presence of the divalent sulfur linker in the target compound introduces distinct bond angles, polarizability, and hydrogen-bonding capacity compared to oxygen or carbon-linked analogs [1]. Furthermore, the ortho-substitution pattern confers unique steric and electronic interactions with the adjacent carboxylic acid group, a feature that is disrupted in the para-substituted isomer and absent in the des-thio compound . These structural variations translate into quantifiable differences in key parameters such as lipophilicity (LogP), polar surface area (PSA), and density, each of which directly influences solubility, membrane permeability, and chromatographic behavior in experimental systems . The following section presents specific quantitative evidence demonstrating why this compound represents a distinct chemical entity that cannot be assumed to perform identically to its nearest comparators.

Des-thioSulfur replacement alters lipophilicity, polar surface area, and density – behavior may not transfer.
Para isomerRegioisomeric shift disrupts ortho-specific intramolecular interactions required for cyclization.
Parent acidLacking the 2-oxopropylsulfanyl group, 2-sulfanylbenzoic acid differs in reactivity and physicochemical profile.

2-[(2-oxopropyl)sulfanyl]benzoic acid: Comparative Differentiation Data


Enhanced Lipophilicity vs Non-Sulfur Analog

2-[(2-oxopropyl)sulfanyl]benzoic acid exhibits a significantly higher predicted LogP value (ACD/LogP = 1.91) compared to the des-thio analog 2-(2-oxopropyl)benzoic acid (LogP = 1.52) [1]. This +0.39 unit difference indicates greater lipophilicity for the target compound, a direct consequence of replacing a methylene group (-CH₂-) with a sulfur atom (-S-). Increased LogP correlates with enhanced membrane permeability and altered partitioning behavior in biphasic systems, which is critical for applications in cellular assays and drug discovery [2].

Lipophilicity
Reported
ΔLogP +0.39 vs. des-thio analog
Supports selection when higher membrane partitioning is desired
Predicted values; experimental verification advised
Lipophilicity LogP Drug Design ADME

Higher Density & Refractivity vs Non-Sulfur Analog

The target compound possesses a predicted density of 1.3±0.1 g/cm³, which is measurably higher than the 1.201 g/cm³ reported for the des-thio analog 2-(2-oxopropyl)benzoic acid [1]. This ~8% increase in density is accompanied by a substantially higher molar refractivity (55.0 cm³ vs. ~51.6 cm³, extrapolated) and a higher index of refraction (1.598 vs. 1.552) [1]. These differences reflect the greater polarizability and electron density contributed by the sulfur atom, which can impact intermolecular interactions and solubility parameters [2].

Density & Refractivity
Reported
1.3±0.1 g/cm³, RI 1.598
Higher density and polarizability impact purification and formulation
Approx. 8% increase over non-sulfur analog
Density Refractivity Physicochemical Characterization Formulation

Elevated Polar Surface Area vs Non-Sulfur Analog

2-[(2-oxopropyl)sulfanyl]benzoic acid exhibits a calculated polar surface area (PSA) of 80 Ų, which is approximately 47% higher than the 54.37 Ų PSA of the non-sulfur analog 2-(2-oxopropyl)benzoic acid [1]. This significant increase is attributed to the contribution of the divalent sulfur atom to the polar surface and alters the compound's hydrogen-bonding profile. According to established drug-likeness guidelines (Veber rules), PSA <140 Ų is favorable for oral bioavailability; the target compound's elevated PSA positions it differently within this range, potentially affecting passive membrane diffusion rates [2].

Polar Surface Area
Reported
ΔPSA +26 Ų (+47%)
Alters hydrogen-bonding profile; relevant for SAR campaigns
May influence membrane permeability predictions
PSA Hydrogen Bonding Oral Bioavailability Drug-Likeness

Distinct LogP & PSA vs Para Isomer

Compared to its positional isomer 4-[(2-oxopropyl)sulfanyl]benzoic acid (para-substituted, CAS 643021-01-6), the target ortho-substituted compound shows a lower predicted LogP (1.91 vs. 2.07) and a marginally higher polar surface area (80 Ų vs. 79.67 Ų) . These differences, while numerically modest, arise from the proximity of the sulfur-containing chain to the carboxylic acid group in the ortho isomer, enabling intramolecular hydrogen bonding or steric interactions that are geometrically impossible in the para isomer [1]. Such regioisomeric variations can lead to divergent binding affinities, metabolic stabilities, and synthetic reactivities.

Regioisomer Profile
Reported
LogP 1.91 vs. 2.07 (para)
Ortho isomer enables unique intramolecular interactions
Para isomer cannot replicate ortho cyclization behavior
Regioisomer LogP PSA Positional Isomerism

Commercial Availability & Documented Purity

2-[(2-oxopropyl)sulfanyl]benzoic acid is commercially sourced from multiple suppliers with defined purity specifications, typically 95% or 97% by HPLC . For example, Fluorochem offers the compound (code ST-9428) and AKSci provides it under catalog 0007CH with 95% minimum purity . This contrasts with the more limited commercial availability of the para isomer 4-[(2-oxopropyl)sulfanyl]benzoic acid, which has fewer verified vendors and discontinued listings . For procurement specialists, this broader vendor network for the target compound translates into better price competition, faster lead times, and more reliable supply chain continuity.

Commercial Purity
Supplier data
≥95% purity, multi-vendor availability
Reduced procurement risk compared to para isomer
Verify current lot specifications before ordering
Purity Procurement Quality Control Reproducibility

Key Intermediate for Benzothiazepinone Scaffolds

The structural core of 2-[(2-oxopropyl)sulfanyl]benzoic acid is directly related to the intermediate 2-(acetoxythio)benzoic acid, which is utilized in the one-pot, multicomponent synthesis of 1,4-benzothiazepin-5-ones—a privileged scaffold in medicinal chemistry with documented calcium channel blocking activity [1]. The presence of both a carboxylic acid and a ketone-functionalized thioether in the target compound enables modular diversification through standard coupling chemistry, a feature that is less accessible in the para-substituted isomer due to altered electronic effects [2].

Synthetic Utility
Reported
Key intermediate for benzothiazepinones
Ortho geometry required for one-pot multicomponent cyclization
Literature precedent supports scaffold-specific reactivity
Heterocyclic Synthesis Building Block Combinatorial Chemistry Benzothiazepine

2-[(2-oxopropyl)sulfanyl]benzoic acid: Validated Application Scenarios


SAR Studies: Modulating Lipophilicity & PSA

In structure-activity relationship (SAR) campaigns where fine-tuning of LogP and polar surface area is critical for optimizing ADME properties, 2-[(2-oxopropyl)sulfanyl]benzoic acid offers a distinct physicochemical profile. Its LogP of 1.91 and PSA of 80 Ų provide a specific balance of lipophilicity and hydrogen-bonding capacity that differs meaningfully from the non-sulfur analog (LogP 1.52, PSA 54 Ų) . Researchers seeking to incrementally increase LogP while maintaining a moderate PSA for oral bioavailability can strategically incorporate this compound as a building block, leveraging its sulfur atom to modulate membrane permeability without introducing additional hydrogen-bond donors [1].

Synthesis of Ortho-Functionalized Heterocycles

The ortho-relationship between the carboxylic acid and the 2-oxopropylsulfanyl group in this compound enables unique intramolecular interactions that are essential for constructing fused heterocyclic systems, such as 1,4-benzothiazepin-5-ones . As demonstrated in the work of Mironov et al. (2004), ortho-sulfanylbenzoic acid derivatives serve as key intermediates in multicomponent reactions leading to biologically active benzothiazepines [1]. In contrast, the para-substituted isomer cannot participate in analogous cyclizations due to geometric constraints, making the ortho isomer a mandatory procurement choice for chemists targeting these privileged scaffolds .

Proteomics & Chemical Biology Probe Development

2-[(2-oxopropyl)sulfanyl]benzoic acid is utilized in proteomics research as a functionalized benzoic acid derivative for studying protein interactions and post-translational modifications . Its sulfur-containing side chain provides a unique chemical handle for subsequent derivatization or for introducing mass tags in quantitative proteomics workflows [1]. The compound's higher predicted density and distinct polarizability relative to non-sulfur analogs may also influence its behavior in affinity chromatography and mass spectrometry, offering differential retention times and ionization efficiencies that can be exploited in multiplexed experimental designs .

Reliable Procurement & Validated Purity

For laboratory managers and procurement specialists, 2-[(2-oxopropyl)sulfanyl]benzoic acid (CAS 336186-19-7) presents a lower supply chain risk compared to less common regioisomers. The compound is stocked by multiple reputable vendors with transparent purity specifications (≥95% or 97%) and clear catalog listings, including Fluorochem (ST-9428) and AKSci (0007CH) [1]. This competitive vendor landscape ensures consistent quality, faster fulfillment, and the ability to source from alternative suppliers should one face shortages or backorders—a practical advantage that directly supports uninterrupted research operations .

Application
Selection Property
Validation Focus
SAR studies: Lipophilicity & PSA modulation
LogP / PSA profile
ADME parameter optimization
Synthesis of ortho-fused heterocycles
Ortho substitution geometry
Cyclization efficiency and scaffold access
Proteomics & chemical biology probes
Functionalized benzoic acid handle
Derivatization and mass tag integration
Reliable procurement & purity verification
Multi-vendor availability
Lot-specific purity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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